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Introduction

Chiral morpholines are crucial structural motifs present in a wide array of pharmaceuticals and
biologically active compounds.[1][2][3][4][5] The precise stereochemistry of these molecules is
often critical for their therapeutic efficacy, making the development of efficient and highly
selective asymmetric synthetic methods a key area of research. Among the various synthetic
strategies, transition-metal-catalyzed asymmetric hydrogenation has emerged as one of the
most powerful, atom-economical, and operationally simple approaches for establishing the
stereocenters in chiral morpholines.[1][3][6] This "after cyclization" method offers a direct route
to enantioenriched morpholines from unsaturated precursors.[1][6]

This document provides detailed application notes and experimental protocols for the synthesis
of chiral morpholines, with a focus on asymmetric hydrogenation.

Strategies for Asymmetric Morpholine Synthesis

The synthesis of chiral morpholines can be broadly categorized into three main strategies, as
illustrated below. While methods that form the stereocenter before or during cyclization are
common, this note will focus on the highly efficient post-cyclization asymmetric hydrogenation
approach.[1][3][6]
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Caption: Overview of major strategies for chiral morpholine synthesis.

Rhodium-Catalyzed Asymmetric Hydrogenation of
2-Substituted Dehydromorpholines

A significant advancement in the field is the development of a rhodium-catalyzed asymmetric
hydrogenation of 2-substituted dehydromorpholines.[7] This method utilizes a Rh-complex with
a large-bite-angle bisphosphine ligand (SKP) to achieve excellent yields and
enantioselectivities for a variety of substrates.[1][2][3][5][6][8] The synthesis of 2-substituted
chiral morpholines is particularly challenging due to the congested environment and electron-
rich nature of the dehydromorpholine substrates.[1][6]

The general reaction scheme is as follows:

/General Reaction Scheme\

Dehydromorpholine Substrate

Rh((R,R,R)-SKP)(coq)]SbF6
H2 (50 atm), DCM| r.t.

Chiral Morpholine Product
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Caption: Rh-catalyzed asymmetric hydrogenation of dehydromorpholines.

Quantitative Data Summary

The following table summarizes the results for the asymmetric hydrogenation of various 2-
substituted dehydromorpholines using the [Rh((R,R,R)-SKP)(cod)]SbFe catalyst system. The
reactions were generally carried out with 1 mol% of the catalyst in dichloromethane (DCM)
under 50 atm of Hz at room temperature for 24 hours.[1]

Entry R* R? Yield (%) ee (%)
1 Phenyl Cbz >99 92
2 4-Me-Ph Cbz >99 93
3 4-F-Ph Cbz >909 93
4 4-CFs-Ph Cbz >99 94
5 2-Me-Ph Cbz >99 99
6 2-Cl-Ph Chbz >99 99
7 Naphthyl Cbz >99 99
8 Thienyl Cbz >99 94
9 Phenyl Boc >99 85
10 Phenyl Ac >99 88

Data sourced from Li, M., et al. (2021). Chemical Science, 12(45), 15068-15074.[1]

Ruthenium-Catalyzed Asymmetric Transfer
Hydrogenation for 3-Substituted Morpholines

For the synthesis of 3-substituted chiral morpholines, a tandem one-pot reaction involving
titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer
hydrogenation (ATH) has proven effective.[9][10] This method employs the Noyori-lkariya
catalyst, RuCI--INVALID-LINK--, and achieves high yields and enantiomeric excesses (>95%
ee) for a range of substrates.[9][10]
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Quantitative Data Summary

The table below presents data for the synthesis of 3-substituted morpholines via the one-pot

hydroamination/asymmetric transfer hydrogenation protocol.

Entry R Yield (%) ee (%)
1 Phenyl 85 >99

2 4-MeO-Ph 80 >99

3 4-CI-Ph 82 98

4 2-Thienyl 75 99

5 Cyclohexyl 78 96

6 n-Butyl 72 95

Data sourced from Lau, Y. Y., et al. (2016). The Journal of Organic Chemistry, 81(18), 8696—

87

Experimental Protocols

09.[9][10]

Protocol 1: Rhodium-Catalyzed Asymmetric
Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

This protocol is adapted from the work of Li, M., et al. (2021).[1][7]

Materials:

[Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol)
(R)-SKP (1.6 mg, 0.00275 mmol)

2-Phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol)

Hydrogen gas (high purity)

Anhydrous Dichloromethane (DCM) (2.0 mL)
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e Stainless-steel autoclave

Procedure:

Experimental Workflow

Catalyst Preparation
In a glovebox, stir [Rh(COD)z]BF4 and (R)-SKP
in anhydrous DCM (1.0 mL) for 30 min.

'

Substrate Preparation
Dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine
in anhydrous DCM (1.0 mL).

'

Reaction Setup
Transfer substrate solution to catalyst solution.
Transfer the mixture to a stainless-steel autoclave.

Hydrogenation
Purge autoclave with Hz (3x).
Pressurize to 50 atm of Hz.
Stir at room temperature for 24 hours.

Workup & Purification
Release pressure.
Remove solvent under reduced pressure.
Purify by flash column chromatography.

Click to download full resolution via product page

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
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Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(COD)z]BF4 (1.0 mg,
0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL). The
mixture is stirred at room temperature for 30 minutes to form the catalyst solution.[7]

Substrate Preparation: In a separate vial, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg,
0.25 mmol) is dissolved in anhydrous DCM (1.0 mL).[7]

Reaction Setup: The substrate solution is then transferred to the catalyst solution. The
resulting mixture is transferred to a stainless-steel autoclave.[7]

Hydrogenation: The autoclave is purged with hydrogen gas three times and then pressurized
to 50 atm of hydrogen. The reaction is stirred at room temperature for 24 hours.[7]

Workup and Purification: After carefully releasing the pressure, the solvent is removed under
reduced pressure. The residue is purified by flash column chromatography on silica gel
(petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.[7]

Protocol 2: One-Pot Tandem
Hydroamination/Asymmetric Transfer Hydrogenation

This protocol is adapted from the work of Lau, Y. Y., et al. (2016).[9][10]

Materials:

Aminoalkyne substrate

Titanium catalyst (e.g., Ti(NMe2)2)
RuClI--INVALID-LINK-- (1 mol%)

Formic acid/triethylamine azeotrope (5:2 mixture)
Anhydrous toluene

Saturated aqueous NaHCOs solution

Ethyl acetate
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e Brine
e Anhydrous Na2S0Oa4
Procedure:

e Hydroamination: In a glovebox, the aminoalkyne substrate and the titanium catalyst are
dissolved in anhydrous toluene. The reaction mixture is stirred at 110 °C for 24 hours. The
reaction is then cooled to room temperature.

o Asymmetric Transfer Hydrogenation: A solution of RuCI--INVALID-LINK-- (1 mol %) in the
formic acid/triethylamine azeotrope (0.5 mL) is added to the cooled reaction mixture from the
hydroamination step. The reaction is stirred at room temperature for 12 hours.[7]

e Workup: The reaction is quenched with saturated agueous NaHCOs solution. The aqueous
layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed
with brine, dried over anhydrous Na=SOa4, and concentrated under reduced pressure.

 Purification: The crude product is purified by flash column chromatography to yield the
enantioenriched 3-substituted morpholine.

Conclusion

Asymmetric hydrogenation provides a highly efficient, selective, and atom-economical pathway
for the synthesis of chiral morpholines. The choice of catalyst (Rhodium, Ruthenium, etc.) and
ligand is crucial and depends on the desired substitution pattern (2-substituted vs. 3-
substituted) on the morpholine ring. The protocols and data presented herein serve as a
valuable resource for researchers in the fields of organic synthesis and medicinal chemistry,
enabling the streamlined production of these important chiral building blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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